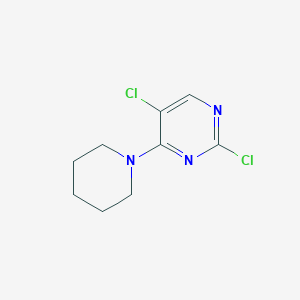

2,5-Dichloro-4-piperidin-1-ylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2N3 |

|---|---|

Molecular Weight |

232.11 g/mol |

IUPAC Name |

2,5-dichloro-4-piperidin-1-ylpyrimidine |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2 |

InChI Key |

VVWMNPUJMYZWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

**synthetic Methodologies and Route Optimization of 2,5 Dichloro 4 Piperidin 1 Ylpyrimidine**

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2,5-dichloro-4-piperidin-1-ylpyrimidine logically deconstructs the molecule to identify readily available starting materials. The primary disconnection point is the C-N bond between the pyrimidine (B1678525) ring and the piperidine (B6355638) moiety. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, pointing to piperidine and a suitably activated dichloropyrimidine as immediate precursors.

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic scheme suggests that this compound can be synthesized from a trichlorinated pyrimidine precursor and piperidine.

The key precursor identified through retrosynthesis is a pyrimidine ring bearing chlorine atoms at positions 2, 4, and 5. A common and versatile starting material for such structures is 2,4,5-trichloropyrimidine (B44654). The synthesis of this precursor can be achieved through various routes, often starting from compounds like barbituric acid or uracil (B121893) derivatives. These methods typically involve chlorination reactions using reagents such as phosphorus oxychloride (POCl₃).

Another approach involves the construction of the pyrimidine ring from acyclic precursors, followed by chlorination. For instance, condensation reactions of amidines with 1,3-dicarbonyl compounds or their equivalents can form the pyrimidine core, which is then subjected to chlorination to install the desired chloro-substituents.

The introduction of the piperidin-1-yl group onto the 2,5-dichloropyrimidine (B52856) core is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, piperidine acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. The pyrimidine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, a characteristic enhanced by the presence of the electronegative nitrogen atoms and chlorine substituents.

The regioselectivity of this substitution is a critical aspect. In a molecule like 2,4,5-trichloropyrimidine, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. The presence of a chloro group at the C5 position further influences the reactivity. The substitution is anticipated to occur preferentially at the C4 position, leading to the desired this compound. This selectivity can be rationalized by considering the stability of the Meisenheimer intermediate, where attack at C4 allows for delocalization of the negative charge over both ring nitrogen atoms. google.comstackexchange.com

Classical and Modern Synthetic Approaches for this compound

The synthesis of this compound can be approached through both classical and modern synthetic methodologies. These approaches focus on maximizing yield, purity, and efficiency.

A common synthetic route involves the stepwise reaction of a suitable precursor, such as 2,4,5-trichloropyrimidine, with piperidine. This reaction is typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen chloride generated during the substitution.

A representative synthetic step is as follows:

2,4,5-Trichloropyrimidine is dissolved in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile. Piperidine is then added, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. The reaction mixture is stirred, and the progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated through standard workup procedures, which may include extraction, washing, and purification by column chromatography or recrystallization. rsc.org

The isolation and characterization of the intermediate and final products are crucial for confirming the success of each synthetic step. Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed for this purpose.

Optimization of reaction conditions is key to achieving high yields and purity of this compound. Several parameters can be systematically varied to enhance the reaction efficiency.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Variation | Rationale |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile, N,N-Dimethylformamide | The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. |

| Base | Triethylamine, Diisopropylethylamine, Potassium Carbonate, Sodium Bicarbonate | The choice of base affects the neutralization of HCl and can influence the reaction kinetics. |

| Temperature | Room temperature, Reflux | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Stoichiometry | Equimolar amounts of reactants, Excess piperidine | Using an excess of the nucleophile can drive the reaction to completion. |

Yield enhancement strategies may also include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Furthermore, the careful control of reaction temperature and the order of addition of reagents can minimize the formation of undesired isomers or di-substituted products.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of safer solvents, and energy efficiency.

Key green chemistry metrics can be applied to evaluate the sustainability of the synthesis:

Atom Economy: This metric assesses the efficiency of a reaction in converting reactants into the desired product. The SNAr reaction for introducing the piperidine moiety generally has a good atom economy.

E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. Minimizing the use of excess reagents and solvents can lower the E-factor.

Process Mass Intensity (PMI): PMI considers the total mass of materials used (including water, solvents, and reagents) to produce a certain mass of the final product. A lower PMI indicates a more environmentally friendly process. nih.govmdpi.com

Strategies to incorporate green chemistry into the synthesis include:

Solvent Selection: Replacing hazardous solvents with greener alternatives, such as bio-based solvents or even water, where feasible. Recent studies have explored nucleophilic aromatic substitution reactions in aqueous media using surfactants or polymeric additives. rsc.org

Catalysis: Employing catalytic methods where possible to reduce the need for stoichiometric reagents.

Energy Efficiency: Utilizing energy-efficient techniques like microwave heating, which can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. whiterose.ac.uk

Waste Reduction: Optimizing reactions to maximize yield and minimize the formation of byproducts, thereby reducing waste generation.

By considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Based on a comprehensive search of available scientific literature, patents, and chemical databases, there is no specific, detailed research published on the synthetic methodologies for the compound “this compound.” As a result, the creation of an article with data tables and detailed research findings focusing solely on the solvent selection, catalytic evaluation, atom economy, and reaction efficiency for this particular molecule is not possible without resorting to speculation.

The synthesis of substituted pyrimidines is a well-established field of organic chemistry. Generally, the formation of a compound like this compound would be approached via a nucleophilic aromatic substitution (SNAr) reaction. This would likely involve reacting 2,4,5-trichloropyrimidine with piperidine. In such a reaction, one of the chlorine atoms on the pyrimidine ring is displaced by the piperidine nucleophile. The regioselectivity of this reaction (i.e., which of the three chlorine atoms is replaced) would be a critical factor to control.

A thorough discussion on the optimization of this specific synthesis, as requested by the outline, would require experimental data that is not present in the public domain. Key aspects for optimization would include:

Solvent Selection: The choice of solvent can significantly influence the rate and selectivity of SNAr reactions. A range of solvents from polar aprotic (like DMF, DMSO, acetonitrile) to polar protic (like ethanol (B145695), isopropanol) or even non-polar solvents (like toluene, xylene) would need to be systematically evaluated.

Catalytic System: While SNAr reactions on activated rings like chloropyrimidines can often proceed without a catalyst, the choice of base (e.g., triethylamine, potassium carbonate, sodium bicarbonate) is crucial to neutralize the HCl formed during the reaction. The base can significantly affect the reaction rate and side-product formation.

Atom Economy and Reaction Efficiency: A quantitative analysis of atom economy would require a balanced chemical equation to calculate the theoretical percentage of reactant atoms incorporated into the final product. Discussing reaction efficiency would necessitate access to experimental data such as reaction yields, conversion rates, and turnover numbers under various conditions.

Without published studies, generating the requested data tables for solvent and catalyst effects or providing detailed research findings on reaction efficiency and atom economy for this compound would be conjectural. Therefore, this response cannot fulfill the specific requirements of the prompt while maintaining scientific accuracy and adhering to the principle of citing verifiable sources.

**advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro 4 Piperidin 1 Ylpyrimidine**

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular framework of 2,5-dichloro-4-piperidin-1-ylpyrimidine by probing the vibrational modes of its constituent functional groups and skeletal structures. cardiff.ac.uk

The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its pyrimidine (B1678525) and piperidine (B6355638) rings, as well as its carbon-chlorine bonds. The pyrimidine ring is expected to show a set of characteristic stretching vibrations. researchgate.net The C=N and C=C stretching vibrations within the pyrimidine ring are anticipated to appear in the 1600-1450 cm⁻¹ region. researchgate.net

The piperidine moiety would be identified by the C-H stretching vibrations of its methylene (B1212753) groups, which are expected to appear just below 3000 cm⁻¹. Specifically, asymmetric and symmetric CH₂ stretching modes are predicted in the 2950-2850 cm⁻¹ range. The C-N stretching vibration associated with the piperidine ring is likely to be observed in the 1250-1020 cm⁻¹ region.

The presence of the two chlorine substituents on the pyrimidine ring will give rise to C-Cl stretching vibrations, which are typically found in the 800-600 cm⁻¹ region of the IR spectrum. asianpubs.org These bands can be indicative of the substitution pattern on the aromatic ring.

Predicted Infrared (IR) Spectroscopic Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2940 | Medium | Piperidine C-H Asymmetric Stretching |

| ~2860 | Medium | Piperidine C-H Symmetric Stretching |

| ~1570 | Strong | Pyrimidine Ring C=N Stretching |

| ~1550 | Strong | Pyrimidine Ring C=C Stretching |

| ~1450 | Medium | Piperidine CH₂ Scissoring |

| ~1200 | Medium | Piperidine C-N Stretching |

| ~780 | Strong | C-Cl Stretching |

| ~650 | Strong | C-Cl Stretching |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. kurouskilab.com For this compound, the symmetric breathing vibrations of the pyrimidine ring are expected to produce a strong and characteristic Raman signal. The C-Cl symmetric stretching vibrations are also anticipated to be more intense in the Raman spectrum compared to their IR counterparts.

The piperidine ring vibrations, including the CH₂ twisting and rocking modes, will also be observable in the Raman spectrum. The complementarity of IR and Raman spectroscopy is crucial for a complete vibrational assignment and a deeper understanding of the molecular structure. mdpi.com

Predicted Raman Spectroscopic Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2935 | Strong | Piperidine C-H Asymmetric Stretching |

| ~2855 | Strong | Piperidine C-H Symmetric Stretching |

| ~1565 | Medium | Pyrimidine Ring C=N Stretching |

| ~1000 | Strong | Pyrimidine Ring Breathing Mode |

| ~775 | Strong | C-Cl Symmetric Stretching |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. uobasrah.edu.iq A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the molecular connectivity and environment of each atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and piperidine protons. The pyrimidine ring, being electron-deficient and substituted with electronegative chlorine atoms, will have its remaining proton at a downfield chemical shift, likely in the range of 8.0-8.5 ppm. chemicalbook.com The piperidine protons will appear more upfield. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to resonate around 3.5-4.0 ppm, while the protons on the β and γ carbons will likely appear in the 1.6-2.0 ppm region. netlify.app

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the pyrimidine ring are expected to appear at low field (downfield) due to the influence of the nitrogen atoms and chlorine substituents, with predicted chemical shifts in the range of 150-165 ppm for the carbons bearing chlorine and the carbon attached to the piperidine nitrogen. spectrabase.com The unsubstituted carbon of the pyrimidine ring is also expected in this region. The piperidine carbons will be found at higher field (upfield), with the α-carbons around 50 ppm and the β and γ carbons in the 20-30 ppm range.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY spectrum will reveal the proton-proton coupling networks. sdsu.edu It would clearly show the correlations between the adjacent methylene protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon to which it is directly attached. epfl.ch This would allow for the unambiguous assignment of the protonated carbons in both the piperidine and pyrimidine rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying the connectivity between the piperidine ring and the pyrimidine ring, for instance, by observing a correlation between the α-protons of the piperidine and the C4 carbon of the pyrimidine. It would also help in assigning the quaternary (non-protonated) carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H6 | ~8.2 | - |

| Pyrimidine-C2 | - | ~160 |

| Pyrimidine-C4 | - | ~162 |

| Pyrimidine-C5 | - | ~115 |

| Pyrimidine-C6 | - | ~158 |

| Piperidine-α-CH₂ | ~3.6 | ~50 |

| Piperidine-β-CH₂ | ~1.8 | ~26 |

| Piperidine-γ-CH₂ | ~1.7 | ~24 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Assignments are tentative.

The piperidine ring in this compound can exist in different chair conformations. Variable temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. nih.gov At room temperature, the chair-to-chair interconversion of the piperidine ring might be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, this interconversion can be slowed down, potentially leading to the observation of distinct signals for the axial and equatorial protons of the piperidine ring, which would allow for a detailed conformational analysis. acs.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive signature for dichlorinated compounds.

The fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would provide further structural information. nih.gov Common fragmentation patterns for such a molecule would likely involve:

Loss of a chlorine atom.

Cleavage of the bond between the pyrimidine and piperidine rings. sapub.org

Fragmentation of the piperidine ring, often through the loss of ethylene (B1197577) or related fragments, which is a characteristic pathway for cyclic amines. miamioh.edulibretexts.org

Predicted Fragmentation Pathways for this compound in Mass Spectrometry

| m/z (predicted) | Proposed Fragment |

| [M]+ | Molecular ion |

| [M-Cl]+ | Loss of a chlorine radical |

| [M-C₅H₁₀N]+ | Cleavage of the piperidine ring |

| [C₄HCl₂N₂]+ | Dichloropyrimidine cation |

| [C₅H₁₀N]+ | Piperidine cation |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture

A suitable single crystal of the compound would be grown and subjected to X-ray diffraction analysis. The resulting data would be used to solve and refine the crystal structure, yielding precise atomic coordinates. From these coordinates, key geometric parameters can be calculated. The pyrimidine ring is expected to be largely planar, while the piperidine ring would likely adopt a chair conformation.

Table 3: Representative Bond Lengths and Angles for Dichloropyrimidine and Piperidine Moieties (Illustrative)

| Parameter | Expected Value Range (Å or °) |

|---|---|

| C-Cl Bond Length | 1.72 - 1.75 Å |

| C-N (pyrimidine) Bond Length | 1.32 - 1.38 Å |

| C-C (pyrimidine) Bond Length | 1.38 - 1.42 Å |

| C-N (piperidine) Bond Length | 1.45 - 1.49 Å |

| C-C (piperidine) Bond Length | 1.51 - 1.54 Å |

| Cl-C-N Bond Angle | 115 - 120° |

| N-C-N (pyrimidine) Bond Angle | 125 - 129° |

The crystal packing analysis would reveal how the molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions. In the case of this compound, potential interactions could include weak C-H···N or C-H···Cl hydrogen bonds. Additionally, halogen bonding, where a chlorine atom acts as an electrophilic species interacting with a nucleophilic atom (like a nitrogen atom of a neighboring molecule), could play a significant role in the crystal packing. The nature and geometry of these interactions would be thoroughly analyzed to understand the supramolecular assembly.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

**reactivity, Derivatization, and Functionalization of 2,5 Dichloro 4 Piperidin 1 Ylpyrimidine**

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a primary pathway for its functionalization. The chlorine atoms at the C2 and C5 positions serve as excellent leaving groups in these reactions.

In pyrimidine systems, the reactivity of halogen substituents towards nucleophilic displacement is highly dependent on their position. The general order of reactivity for halogens is C4(6) > C2 >> C5. acs.org For 2,5-dichloro-4-piperidin-1-ylpyrimidine, the C4 position is already occupied. Therefore, substitution reactions will occur at either the C2 or C5 position.

The regiochemical outcome is a delicate balance of electronic and steric effects:

Electronic Effects: The piperidino group at C4 is a strong electron-donating group (EDG) via resonance. This increases the electron density of the ring, particularly at the ortho (C5) and para (C6) positions, which would generally deactivate them towards nucleophilic attack. Conversely, the C2 position, being situated between two electron-withdrawing nitrogen atoms, remains a highly electrophilic site. Therefore, based on electronics, nucleophilic attack is generally favored at the C2 position.

Steric Effects: The piperidino group can exert some steric hindrance, potentially impeding the approach of bulky nucleophiles to the adjacent C5 position more than to the more remote C2 position.

Experimental control can be exerted to influence this selectivity. For related 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5, reactions with tertiary amines have shown excellent selectivity for the C2 position. nih.gov Similarly, the presence of strong electron-donating groups on the pyrimidine ring can steer substitution towards the C2 position. wuxiapptec.com Thus, for this compound, substitution is predicted to occur preferentially at the C2 position under standard SNAr conditions due to the powerful electronic pull of the adjacent ring nitrogens.

A wide array of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to a diverse library of substituted pyrimidines. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution, predominantly at the C2 position.

Amines: Amination is a common transformation. Primary and secondary amines, including anilines and various alkylamines, can readily displace a chlorine atom. sci-hub.senih.gov These reactions are typically carried out in a polar solvent like ethanol (B145695) or DMF, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to neutralize the HCl generated. mdpi.comnih.gov

Alkoxides: Alkoxide nucleophiles, generated from alcohols and a strong base (e.g., sodium hydride), react to form ether linkages. Reactions with sodium methoxide (B1231860) or ethoxide would yield 2-alkoxy-5-chloro-4-piperidin-1-ylpyrimidine derivatives. In some substituted dichloropyrimidine systems, alkoxides have shown unusual selectivity for the C2 position even under conditions where other nucleophiles prefer C4. wuxiapptec.com

Thiolates: Thiolates, formed by deprotonating thiols, are excellent soft nucleophiles that react efficiently to create thioether bonds. This provides a route to sulfur-containing pyrimidine derivatives, which are of interest in medicinal chemistry.

The table below summarizes the expected outcomes of SNAr reactions with various nucleophiles, based on established reactivity patterns of analogous substituted pyrimidines.

| Nucleophile | Reagent Example | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Primary/Secondary Aliphatic Amine | Morpholine | Ethanol, reflux | 5-Chloro-2-morpholino-4-(piperidin-1-yl)pyrimidine |

| Aromatic Amine | Aniline | DMF, K2CO3, 100 °C | 5-Chloro-N-phenyl-4-(piperidin-1-yl)pyrimidin-2-amine |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol, room temp. to reflux | 5-Chloro-2-methoxy-4-(piperidin-1-yl)pyrimidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | THF or DMF, room temp. | 5-Chloro-4-(piperidin-1-yl)-2-(phenylthio)pyrimidine |

Metal-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative and complementary strategy to SNAr for derivatizing the pyrimidine core.

The two chlorine atoms at C2 and C5 can both participate in cross-coupling reactions. The general reactivity trend for palladium-catalyzed couplings on dihalopyrimidines mirrors that of SNAr, with positions adjacent to nitrogen (C2, C4, C6) being more reactive than the C5 position. acs.org However, selectivity can be manipulated by the choice of catalyst and ligands.

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govresearchgate.netmdpi.commdpi.com Using standard palladium catalysts with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, the reaction is expected to proceed selectively at the more activated C2 position to yield 2-aryl- or 2-vinyl-5-chloro-4-piperidin-1-ylpyrimidine. Intriguingly, for 2,5-dichloropyrimidine (B52856), it has been demonstrated that C5-selective coupling can be achieved under ligand-free "Jeffery" conditions, likely involving palladium nanoparticle catalysis. nih.gov This suggests a potential strategy for selectively functionalizing the C5 position of the target compound.

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govrsc.orgorganic-chemistry.orgnih.gov Similar to the Suzuki coupling, the C2 position is the predicted site of initial reaction under standard conditions, yielding a 2-alkynylpyrimidine derivative.

Heck Reaction: The Heck reaction couples the chloropyrimidine with an alkene to introduce a substituted vinyl group. nih.govorganic-chemistry.orgnih.govrsc.orglibretexts.org This palladium-catalyzed process is also expected to favor the C2 position, providing a route to stilbene-like pyrimidine derivatives.

The table below outlines representative conditions for achieving regioselective cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System & Conditions | Predicted Major Product (Position of Coupling) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 5-Chloro-2-phenyl-4-(piperidin-1-yl)pyrimidine (C2) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, TBAB, K₂CO₃ (Ligand-free) | 2-Chloro-5-phenyl-4-(piperidin-1-yl)pyrimidine (C5) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 5-Chloro-4-(piperidin-1-yl)-2-(phenylethynyl)pyrimidine (C2) |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | (E)-5-Chloro-4-(piperidin-1-yl)-2-styrylpyrimidine (C2) |

Direct C-H functionalization is an increasingly important strategy in organic synthesis for its atom economy. rsc.org The this compound scaffold possesses a single C-H bond on the pyrimidine ring at the C6 position. This position is electronically activated towards certain types of C-H functionalization due to the adjacent nitrogen atom and the para-piperidino donating group.

While specific examples on this substrate are not prevalent, palladium-catalyzed direct arylations at positions adjacent to directing groups on N-heterocycles are well-documented. mdpi.com It is plausible that under appropriate conditions, using a palladium catalyst and an oxidant, the C6-H bond could be directly coupled with aryl halides or other partners. Such a reaction would provide a powerful method for late-stage diversification, allowing access to tri-substituted pyrimidines that would be difficult to prepare otherwise. Functionalization could also potentially occur at the α-position of the piperidine (B6355638) ring under specific rhodium-catalyzed conditions, although this would compete with reactions on the more reactive pyrimidine core. nih.govnih.gov

Electrophilic Reactions and Oxidation/Reduction Pathways of the Pyrimidine Core

The reactivity of this compound towards electrophiles and redox agents is dictated by the electron-deficient pyrimidine ring, which is simultaneously activated by the piperidino group and deactivated by the chloro groups.

Electrophilic Reactions: The pyrimidine ring is inherently electron-poor and generally resistant to electrophilic aromatic substitution. While the C4-piperidino group is strongly activating, the two chloro groups are deactivating. Electrophilic attack, if forced, would most likely occur at the C6 position, which is para to the activating amino group and lacks a deactivating halogen. However, such reactions are challenging and often require harsh conditions. csu.edu.au Electrophilic substitution at C5 is even less likely due to the presence of the chloro substituent. Instead of ring substitution, electrophilic attack might occur on the nitrogen of the piperidino group. Nitrosation at the C5 position has been observed in pyrimidines bearing multiple strong electron-donating groups, but is less probable in this case. researchgate.netresearchgate.net

Oxidation/Reduction Pathways:

Reduction: The chlorine atoms can be removed via catalytic hydrogenation (reductive dehalogenation). Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source (e.g., ammonium (B1175870) formate) would likely lead to the sequential removal of the chlorine atoms, yielding 4-(piperidin-1-yl)pyrimidine. oregonstate.edu The C2-Cl bond is expected to be reduced more readily than the C5-Cl bond. The pyrimidine ring itself can be reduced under more forcing conditions, leading to di- or tetrahydropyrimidine (B8763341) derivatives.

Oxidation: The pyrimidine ring is generally stable to oxidation. However, strong oxidizing agents can lead to N-oxide formation at one of the ring nitrogens or potentially ring cleavage. The piperidino substituent could also be susceptible to oxidation. In some cases, intramolecular reactions followed by air oxidation can lead to the formation of fused heterocyclic systems. nih.gov Studies on the parent 4-aminopyrimidine (B60600) have explored its one-electron oxidation and reduction behavior. sigmaaldrich.com

Synthesis of Structural Analogues and Libraries from this compound

The generation of structural analogues from this compound is a key strategy for developing compound libraries aimed at biological screening and the establishment of structure-activity relationships (SAR). The core structure offers two primary sites for modification: the piperidine moiety and the dichlorinated pyrimidine ring.

While the pyrimidine ring is often the primary site for derivatization, systematic modifications of the piperidine moiety can also be employed to fine-tune the molecule's physicochemical and pharmacological properties. These modifications can influence factors such as solubility, metabolic stability, and binding interactions with biological targets.

One approach involves the synthesis of analogues with substituted piperidine rings. For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, researchers have explored the introduction of spirocyclic systems onto the piperidine ring to study the effect of conformational constraints on enzyme interaction. beilstein-journals.org This strategy involves building a cyclopropyl (B3062369) ring, for example, prior to the assembly of the piperidine ring, which is then coupled to the pyrimidine core. beilstein-journals.org Such modifications aim to explore how restricting the rotation of the piperidine moiety affects biological activity. beilstein-journals.org

Another strategy involves the replacement of the piperidine ring with other cyclic amines, such as pyrrolidine (B122466) or morpholine, to assess the impact of ring size and heteroatom content on the compound's profile. nih.govacs.org These changes can significantly alter the basicity and hydrogen bonding capacity of the molecule.

The synthesis of these piperidine-modified analogues often starts with a pre-functionalized piperidine derivative which is then reacted with a suitable pyrimidine precursor, or by modifying a piperidine-containing intermediate before its final coupling to the pyrimidine. nih.gov

Table 1: Examples of Piperidine Moiety Modifications in Related Structures This table is illustrative of modification strategies applied to piperidine rings in similar heterocyclic scaffolds.

| Modification Type | Example of Modified Moiety | Rationale for Modification |

|---|---|---|

| Conformational Restriction | Spiro[2.5]octan-6-amine | To study the effect of reduced conformational flexibility on target binding. beilstein-journals.org |

| Ring Size Variation | Pyrrolidine | To evaluate the impact of a five-membered ring on activity and selectivity. nih.gov |

| Heteroatom Introduction | Morpholine | To increase polarity and potential for hydrogen bonding. acs.org |

The two chlorine atoms on the pyrimidine ring of this compound are excellent leaving groups, making them prime targets for nucleophilic substitution and cross-coupling reactions. This allows for extensive exploration of Structure-Activity Relationships (SAR) by introducing a wide variety of substituents at the C2 and C5 positions.

The chlorine at the C2 position is generally more reactive towards nucleophilic attack than the chlorine at the C5 position. This differential reactivity can be exploited to achieve selective monosubstitution or controlled disubstitution.

Common derivatization strategies include:

Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles, particularly primary and secondary amines, can be used to displace the chlorine atoms. This allows for the introduction of diverse alkyl, aryl, and heterocyclic amino groups. nih.gov For example, reacting the dichloropyrimidine core with various aliphatic secondary amines can generate a library of compounds for screening. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki coupling with arylboronic acids or their esters is a powerful method for introducing aryl or heteroaryl substituents at the chloro positions. nih.gov This reaction significantly expands the structural diversity of the resulting analogues by creating new carbon-carbon bonds. nih.gov

These synthetic strategies are fundamental to SAR studies, where the goal is to systematically alter parts of the molecule and observe the corresponding changes in biological activity. For instance, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a library of pyrimidine-4-carboxamides was synthesized by modifying substituents at three different positions on the pyrimidine core to optimize potency and lipophilicity. acs.org

Table 2: Examples of Pyrimidine Ring Substitutions for SAR Studies This table illustrates common substitutions on dichloropyrimidine cores to build compound libraries.

| Position | Reaction Type | Reagent/Substituent | Resulting Functional Group | Purpose of Modification (SAR) |

|---|---|---|---|---|

| C2 | SNAr | Various Amines (e.g., N-methylphenethylamine) | Substituted Amino Group | To explore interactions with hydrophobic pockets and optimize potency. acs.org |

| C5 | Suzuki Coupling | Arylboronic Acids | Aryl or Heteroaryl Group | To introduce bulky groups and modulate electronic properties. nih.gov |

| C2 | SNAr | (S)-3-hydroxypyrrolidine | Substituted Amino Group with H-bond donor/acceptor | To improve solubility and introduce specific hydrogen bonding interactions. acs.org |

**computational and Theoretical Investigations of 2,5 Dichloro 4 Piperidin 1 Ylpyrimidine**

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting various molecular properties of organic compounds.

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms, the relative stability, and the vibrational modes of a molecule. For 2,5-dichloro-4-piperidin-1-ylpyrimidine, the geometry would be optimized to find the lowest energy conformation.

Molecular Geometry: The geometry of this compound is characterized by the planar pyrimidine (B1678525) ring and the puckered chair conformation of the piperidine (B6355638) ring. The C-N bond connecting the piperidine ring to the pyrimidine core is expected to have some degree of rotational flexibility. DFT calculations on similar molecules, such as 2,4-dichloropyrimidine (B19661), provide insights into the expected bond lengths and angles of the pyrimidine core. semanticscholar.org The piperidine ring is anticipated to adopt a chair conformation to minimize steric strain.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

Note: The following data is a composite based on calculations of 2,4-dichloropyrimidine and standard piperidine geometries and should be considered as an approximation for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-N1 | 1.33 |

| N1-C6 | 1.34 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.40 | |

| C4-N3 | 1.33 | |

| N3-C2 | 1.33 | |

| C2-Cl | 1.73 | |

| C5-Cl | 1.72 | |

| C4-N(piperidine) | 1.38 | |

| Bond Angle (°) | N1-C2-N3 | 127 |

| C2-N3-C4 | 116 | |

| N3-C4-C5 | 117 | |

| C4-C5-C6 | 118 | |

| C5-C6-N1 | 123 | |

| C6-N1-C2 | 119 | |

| Cl-C2-N1 | 115 | |

| Cl-C5-C4 | 120 | |

| C5-C4-N(piperidine) | 121 |

Stability: The thermodynamic stability of the molecule can be assessed by its total electronic energy and the energies of its frontier molecular orbitals. The presence of the electron-withdrawing chlorine atoms on the pyrimidine ring is expected to influence its electronic stability.

Vibrational Frequencies: The vibrational spectrum of this compound can be predicted using DFT calculations. These theoretical spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra. Key vibrational modes would include the stretching and bending of the C-Cl bonds, the pyrimidine ring vibrations, and the various C-H and C-N stretching and bending modes of the piperidine ring. Studies on halogenated pyrimidines and piperidine derivatives provide a basis for assigning these vibrational frequencies. semanticscholar.orgresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Note: The following data is based on general frequency ranges for similar functional groups and should be considered as an approximation.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyrimidine Ring | C=N stretching | 1550 - 1600 |

| Ring stretching | 1400 - 1500 | |

| Ring breathing | 950 - 1050 | |

| C-Cl | Stretching | 600 - 800 |

| Piperidine Ring | C-H stretching (aliphatic) | 2850 - 2960 |

| CH₂ scissoring | 1440 - 1480 | |

| C-N stretching | 1000 - 1250 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests high reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the nitrogen atoms of the pyrimidine ring. The LUMO is likely to be distributed over the electron-deficient dichloropyrimidine ring, particularly on the carbon atoms bonded to the chlorine atoms. The electron-withdrawing chlorine atoms would lower the energy of the LUMO, making the pyrimidine ring susceptible to nucleophilic attack. The piperidine group, being an electron-donating group, would raise the energy of the HOMO.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

Note: The following values are estimations based on related halogenated and amino-substituted pyrimidines and should be considered as illustrative.

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The EPS map displays regions of positive (electron-poor) and negative (electron-rich) electrostatic potential.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules.

The interaction of this compound with solvent molecules can be studied using MD simulations with explicit solvent models (e.g., water). The nitrogen atoms of the pyrimidine ring are expected to act as hydrogen bond acceptors, forming hydrogen bonds with water molecules. nih.gov The chlorine atoms can also participate in halogen bonding with suitable donor atoms. nih.gov The hydrophobic piperidine ring and the dichloropyrimidine core would likely be surrounded by a structured shell of water molecules.

Implicit solvation models can also be used to approximate the effect of the solvent on the molecule's properties without explicitly including solvent molecules. These models can provide information on how the solvation energy affects the conformational equilibrium and reactivity of the compound. The solubility and partitioning behavior of the molecule between different phases can also be estimated using these computational approaches.

In Silico Prediction of Molecular Interactions and Potential Biological Targets (Non-Clinical Context)

Following a comprehensive review of scientific literature, no specific computational or theoretical studies focusing exclusively on this compound were identified. Research in the public domain extensively covers various other pyrimidine derivatives, including those with different substitution patterns or fused-ring systems. For instance, studies have detailed the molecular docking of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as kinase inhibitors and phthalimide–pyrimidine hybrids as antitubercular agents. sci-hub.sethieme-connect.de Similarly, Quantitative Structure-Activity Relationship (QSAR) models have been developed for classes of compounds such as piperidinopyrimidine analogs targeting oxidosqualene cyclase. researchgate.net

However, detailed ligand-protein docking simulations to predict hypothetical binding modes and affinities, or the development of QSAR models to predict the in vitro biological activity specifically for this compound, are not available in the reviewed literature. Therefore, the following subsections cannot be populated with specific data or research findings for this compound.

Ligand-Protein Docking Studies for Hypothetical Binding Modes and Affinities

No published studies were found that specifically detail the results of ligand-protein docking simulations for this compound. Such studies would theoretically involve docking the compound into the active sites of various hypothetical protein targets to predict binding energies, key amino acid interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and the most stable binding conformations. Without these studies, data on its potential binding affinities and modes of interaction with specific biological targets remain undetermined.

**mechanistic Studies of 2,5 Dichloro 4 Piperidin 1 Ylpyrimidine in Biological Systems Non Clinical Focus **

Investigations into Cellular Uptake and Intracellular Localization Mechanisms (Non-Pharmacokinetic)

Subcellular Distribution and Interaction with Cellular Components

It is imperative to rely on published, peer-reviewed research to ensure the accuracy and validity of scientific information. Without such sources for 2,5-Dichloro-4-piperidin-1-ylpyrimidine, any attempt to provide the requested detailed findings and data tables would be unfounded.

**emerging Research Directions and Future Perspectives for 2,5 Dichloro 4 Piperidin 1 Ylpyrimidine**

Potential Applications in Advanced Materials Science (e.g., Polymer Chemistry, Functional Coatings)

The pyrimidine (B1678525) scaffold is increasingly being recognized for its utility in materials science, particularly in the development of functional polymers and coatings. nih.gov Pyrimidine-based conjugated polymers have been synthesized and investigated for their opto-electronic properties. tdl.org The incorporation of the pyrimidine ring into a polymer backbone can impart specific properties such as thermal stability, chemical resistance, and unique electronic characteristics due to its electron-deficient nature.

For 2,5-dichloro-4-piperidin-1-ylpyrimidine, several avenues in materials science can be envisioned:

Monomer for Functional Polymers: The two chlorine atoms on the pyrimidine ring are reactive sites that could be exploited for polymerization reactions. For instance, through cross-coupling reactions, the compound could be used as a monomer to build novel conjugated polymers. The resulting polymers, containing the piperidinyl-pyrimidine unit, could exhibit tailored electronic properties suitable for applications in organic semiconductors or as corrosion inhibitors. nih.gov

Polymer Modification: The reactivity of the chloro groups allows for the possibility of grafting this compound onto existing polymer chains. This modification could be used to alter the surface properties of materials, introduce specific functionalities, or enhance their performance characteristics.

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Polymer Chemistry | Functional monomer for synthesizing novel polymers with tailored electronic and thermal properties. | Reactive C-Cl bonds for polymerization; stable pyrimidine core. |

| Functional Coatings | Component for creating chemically resistant or adhesive surface coatings. | Nitrogen atoms for adhesion; overall molecular stability. |

| Material Modification | Grafting agent to introduce new functionalities onto existing polymer surfaces. | Reactive C-Cl bonds for covalent attachment. |

Role in Catalysis and Ligand Development for Metal-Organic Frameworks

The nitrogen atoms present in the pyrimidine ring and the piperidine (B6355638) moiety make this compound an attractive candidate for development as a ligand in coordination chemistry. Specifically, its potential in the synthesis of Metal-Organic Frameworks (MOFs) and in catalysis is a significant area for future research.

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. acs.org Pyrimidine derivatives have been successfully used as ligands to create MOFs with diverse topologies and properties. acs.orgrsc.orgacs.org The resulting frameworks have shown promise in gas sorption and catalysis. acs.orgrsc.org

The potential roles for this compound in this field include:

Ligand for MOF Synthesis: The nitrogen atoms can act as coordination sites for a variety of metal ions (e.g., Cu²⁺, Co²⁺, In³⁺, Mn²⁺), enabling the formation of new MOF structures. acs.orgrsc.orgacs.org The dichloro- and piperidinyl-substituents would decorate the pores of the MOF, influencing its size, shape, and chemical environment. This could lead to MOFs with high selectivity for gas separation, such as CO₂ capture. acs.orgrsc.org

Catalyst Support: MOFs derived from this ligand could serve as robust platforms for catalytic applications. The framework could host catalytically active metal nanoparticles, or the metal nodes themselves could function as catalytic centers. rsc.orgnih.gov

Homogeneous Catalysis: The molecule itself could act as a ligand for metal complexes in homogeneous catalysis. The electronic properties, tuned by the chloro and piperidine groups, could influence the activity and selectivity of a metallic catalytic center in various organic transformations.

Exploration of Photophysical Properties and Potential Optoelectronic Applications

Pyrimidine-cored compounds have garnered considerable attention for their application in organic electronic devices. researchgate.net The π-deficient nature of the pyrimidine ring makes it an effective electron acceptor, a key feature for creating materials with interesting photophysical properties. researchgate.netresearchgate.net When combined with electron-donating groups, a "push-pull" system can be established, often leading to intramolecular charge transfer (ICT) upon photoexcitation and resulting in fluorescence. researchgate.net

For this compound, the electron-withdrawing pyrimidine ring and chlorine atoms are paired with the electron-donating piperidine group. This configuration suggests a high potential for interesting photophysical behavior. Future research could explore:

Fluorescent Materials: Investigation into the absorption and emission properties of the compound is warranted. It may exhibit fluorescence in the solid state or in solution, with characteristics sensitive to its environment (solvatochromism). acs.org Such properties are desirable for applications as fluorescent sensors or bioimaging agents. nih.gov

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used as emitters in OLEDs. nih.govnih.gov By modifying the structure of this compound, for example, by replacing the chlorine atoms with other aromatic groups, it could be developed into an emitter for OLED devices. Fine-tuning the substituents on the pyrimidine core is a known strategy for optimizing the optoelectronic properties of these materials. nih.gov

Nonlinear Optical (NLO) Materials: Molecules with significant ICT character often exhibit NLO properties, which are useful in photonics and telecommunications. researchgate.net The push-pull nature of this molecule makes it a candidate for investigation in this area.

| Application | Underlying Principle | Relevant Molecular Features |

|---|---|---|

| Fluorescent Sensors | Changes in fluorescence emission in response to environmental stimuli. | Intramolecular Charge Transfer (ICT) character; sensitivity to solvent polarity. |

| OLED Emitters | Efficient conversion of electrical energy to light. | π-deficient pyrimidine core acting as an electron acceptor. researchgate.net |

| Nonlinear Optics | Alteration of light properties upon interaction with the material. | Strong push-pull electronic structure. researchgate.net |

Addressing Challenges and Opportunities in the Synthesis and Application of Pyrimidine Scaffolds

While the potential applications are vast, the realization of these prospects depends on overcoming challenges in the synthesis and functionalization of pyrimidine scaffolds.

Challenges:

Regioselectivity: The synthesis of multi-substituted pyrimidines like this compound requires precise control over the position of each substituent. Developing synthetic routes that are efficient and highly regioselective remains a key challenge. acs.org

Sustainable Synthesis: Many traditional methods for synthesizing heterocyclic compounds involve harsh conditions or the use of toxic reagents. A significant opportunity lies in the development of greener, more sustainable synthetic protocols, such as those using nano-catalysts or multicomponent reactions under milder conditions. nih.govacs.orgmdpi.com

Scalability: Laboratory-scale syntheses must be adaptable to larger-scale production for any potential industrial application, which requires robust and cost-effective chemical processes.

Opportunities:

Chemical Diversity: The pyrimidine core can be readily altered at positions 2, 4, 5, and 6, offering a vast chemical space for exploration. nih.gov This "privileged scaffold" allows for the systematic tuning of molecular properties, whether for drug discovery or materials science. nih.govekb.eg

Multicomponent Reactions (MCRs): The use of MCRs provides an efficient pathway to complex pyrimidine derivatives from simple starting materials in a single step, which is an attractive strategy for building libraries of compounds for screening. acs.orgresearchgate.net

Cross-Disciplinary Applications: The versatility of the pyrimidine scaffold provides a unique opportunity for cross-disciplinary research. A compound initially explored for its medicinal properties may find new life in materials science or electronics, and vice-versa. mdpi.comnih.gov The continued development of potent and efficacious drugs and materials based on the pyrimidine scaffold is a promising area of research for the future. ekb.eg

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2,5-dichloro-4-piperidin-1-ylpyrimidine, particularly regarding steric hindrance from the piperidine substituent?

- Methodological Answer : Base synthetic route optimization on systematic variation of reaction parameters (solvent polarity, temperature, and catalyst loading) to mitigate steric effects. For example, use polar aprotic solvents like DMF to enhance nucleophilic substitution efficiency at the 4-position pyrimidine ring. Monitor intermediate purity via HPLC or TLC to isolate steric byproducts .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer : Combine H/C NMR to verify substitution patterns (e.g., piperidine integration at δ ~3.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via differential scanning calorimetry (DSC) or melting point analysis is critical, as deviations >2°C suggest impurities .

Q. How can computational methods like DFT be applied to predict electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Solvent effects can be modeled via the polarizable continuum model (PCM). Validate predictions against experimental UV-Vis or cyclic voltammetry data .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reaction yields for piperidine-substituted pyrimidines under similar conditions?

- Methodological Answer : Conduct sensitivity analysis on variables like moisture levels (anhydrous vs. ambient conditions) and trace metal impurities. Use design of experiments (DoE) to identify critical factors. Cross-reference synthetic protocols from structurally analogous compounds (e.g., 3,5-dichloro-pyridinamines) to isolate yield-limiting steps .

Q. What crystallographic challenges arise during structural determination of halogenated pyrimidine derivatives, and how can they be addressed?

- Methodological Answer : Heavy atoms (Cl) may cause absorption errors; mitigate via multi-scan corrections in SHELXL. For disordered piperidine rings, apply restraints (DFIX, SIMU) during refinement. Use ORTEP-3 for visualizing thermal ellipsoids and validating geometric parameters .

Q. How can researchers analyze electronic effects of the dichloro-pyrimidine core on regioselective functionalization?

- Methodological Answer : Perform Fukui function calculations (nucleophilic/electrophilic indices) to predict reactivity at C-2 vs. C-5 positions. Compare with experimental halogen displacement rates using kinetic studies (e.g., under varying nucleophile concentrations). Cross-validate with Hammett substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.